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molecular formula C13H20N2O6 B8686466 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-ethoxy-3-methylbutanoic acid CAS No. 142411-87-8

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-ethoxy-3-methylbutanoic acid

Cat. No. B8686466
M. Wt: 300.31 g/mol
InChI Key: ZWWHFAUNRWMKIY-UHFFFAOYSA-N
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Patent
US05178663

Procedure details

That is, to Compound 50 (32.8 g, 0.1 mol) prepared in the above (1) dissolved in ethanol (100 ml) was added 5N sodium hydroxide (40 ml), and the mixture was stirred for one hour. Subsequently, ethanol was removed under reduced pressure, 5N hydrochloric acid (50 ml) was added to the residue obtained, and the residue was extracted with chloroform. The chloroform layer was washed with water and dried, and then chloroform was removed under reduced pressure to obtain 25.5 g (yield: 85.0%) of the title compound as white crystals.
Name
Compound 50
Quantity
32.8 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([O:11][CH:12]([C:18]([O:21][CH2:22][CH3:23])([CH3:20])[CH3:19])[C:13]([O:15]CC)=[O:14])[N:4]=1.[OH-].[Na+]>C(O)C>[CH3:10][O:9][C:7]1[CH:8]=[C:3]([O:2][CH3:1])[N:4]=[C:5]([O:11][CH:12]([C:18]([O:21][CH2:22][CH3:23])([CH3:19])[CH3:20])[C:13]([OH:15])=[O:14])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Compound 50
Quantity
32.8 g
Type
reactant
Smiles
COC1=NC(=NC(=C1)OC)OC(C(=O)OCC)C(C)(C)OCC
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, ethanol was removed under reduced pressure, 5N hydrochloric acid (50 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
obtained
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
chloroform was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)OC(C(=O)O)C(C)(C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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